5-Bromo-2-({1-[(5-bromofuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-Bromo-2-({1-[(5-bromofuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a bromine atom and a piperidine ring linked to a bromofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-({1-[(5-bromofuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps:
Formation of the Bromofuran Moiety: This step involves the bromination of furan to obtain 5-bromofuran.
Synthesis of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The bromofuran moiety is then coupled with the piperidine intermediate using a suitable linker, often involving nucleophilic substitution reactions.
Final Assembly: The final step involves the attachment of the pyrimidine ring to the coupled intermediate, typically through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Debrominated products.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-({1-[(5-bromofuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies involving cell signaling pathways and molecular interactions.
Materials Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-({1-[(5-bromofuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The bromine atoms and the piperidine ring play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: Similar in structure but with a piperazine ring instead of a piperidine ring.
5-Bromopyridine Derivatives: These compounds share the bromopyridine core but differ in their substituents and overall structure.
Uniqueness
5-Bromo-2-({1-[(5-bromofuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to the presence of both a bromofuran and a piperidine ring, which confer distinct chemical properties and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C14H15Br2N3O2 |
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Molecular Weight |
417.10 g/mol |
IUPAC Name |
5-bromo-2-[1-[(5-bromofuran-2-yl)methyl]piperidin-4-yl]oxypyrimidine |
InChI |
InChI=1S/C14H15Br2N3O2/c15-10-7-17-14(18-8-10)21-11-3-5-19(6-4-11)9-12-1-2-13(16)20-12/h1-2,7-8,11H,3-6,9H2 |
InChI Key |
NAOZUHXFRNVQMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)CC3=CC=C(O3)Br |
Origin of Product |
United States |
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